2-Amino-4,6-dihydroxy-5-nitropyrimidine
Overview
Description
Technetium Tc-99m sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging to evaluate coronary artery disease and for imaging parathyroid adenomas in primary hyperparathyroidism .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4,6-dihydroxy-5-nitropyrimidine are thymidine phosphorylase and 4-nitrophenol glucuronidation . Thymidine phosphorylase plays a crucial role in the nucleotide salvage pathway, which is essential for DNA synthesis and repair . On the other hand, 4-nitrophenol glucuronidation is a key process in the metabolism and detoxification of xenobiotics .
Mode of Action
This compound acts as an inhibitor of both thymidine phosphorylase and 4-nitrophenol glucuronidation . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby altering the normal biochemical processes within the cell .
Biochemical Pathways
The inhibition of thymidine phosphorylase disrupts the nucleotide salvage pathway, potentially leading to a decrease in DNA synthesis and repair . The inhibition of 4-nitrophenol glucuronidation can affect the metabolism and detoxification of various xenobiotics, potentially leading to an accumulation of toxic compounds within the cell .
Result of Action
The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by this compound can lead to a variety of cellular effects. For instance, the disruption of DNA synthesis and repair could potentially lead to cell cycle arrest or apoptosis . Similarly, the disruption of xenobiotic metabolism and detoxification could lead to cellular toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Technetium Tc-99m sestamibi is synthesized by reacting technetium-99m pertechnetate with a ligand kit containing methoxyisobutylisonitrile under reducing conditions. The reaction typically occurs in a buffered saline solution at a pH of around 7. The reducing agent commonly used is stannous chloride, which facilitates the reduction of technetium-99m from its +7 oxidation state to a lower oxidation state that can form a stable complex with the ligands .
Industrial Production Methods
Industrial production of technetium Tc-99m sestamibi involves the preparation of a lyophilized kit containing methoxyisobutylisonitrile, stannous chloride, and other stabilizing agents. This kit is then reconstituted with technetium-99m pertechnetate eluted from a molybdenum-99/technetium-99m generator. The reconstitution process is performed under sterile conditions to ensure the safety and efficacy of the radiopharmaceutical .
Chemical Reactions Analysis
Types of Reactions
Technetium Tc-99m sestamibi primarily undergoes complexation reactions. The formation of the technetium-99m sestamibi complex involves the coordination of technetium-99m with six methoxyisobutylisonitrile ligands. This complexation is facilitated by the reduction of technetium-99m using stannous chloride .
Common Reagents and Conditions
Technetium-99m pertechnetate: The source of technetium-99m.
Methoxyisobutylisonitrile: The ligand that forms the complex with technetium-99m.
Stannous chloride: The reducing agent.
Buffered saline solution: The reaction medium, typically at pH 7.
Major Products
The major product of the reaction is the technetium Tc-99m sestamibi complex, which is a lipophilic cationic compound. This complex is stable and suitable for intravenous injection for imaging purposes .
Scientific Research Applications
Chemistry
In chemistry, technetium Tc-99m sestamibi is used as a tracer to study the behavior of technetium complexes and their interactions with various ligands. It helps in understanding the coordination chemistry of technetium and the stability of its complexes .
Biology
In biological research, technetium Tc-99m sestamibi is used to study cellular uptake mechanisms, particularly in cells with high mitochondrial activity. It is also used to investigate the distribution of radiopharmaceuticals in biological systems .
Medicine
Technetium Tc-99m sestamibi is extensively used in medical imaging. It is a key agent in myocardial perfusion imaging to assess coronary artery disease. It is also used in the detection of parathyroid adenomas in patients with primary hyperparathyroidism and in the evaluation of breast cancer .
Industry
In the pharmaceutical industry, technetium Tc-99m sestamibi is used in the development and testing of new radiopharmaceuticals. It serves as a model compound for studying the pharmacokinetics and biodistribution of radiolabeled agents .
Comparison with Similar Compounds
Similar Compounds
Thallium-201 chloride: Another radiopharmaceutical used for myocardial perfusion imaging.
Technetium Tc-99m tetrofosmin: A similar compound used for myocardial imaging.
Technetium Tc-99m sulfur colloid: Used for imaging the reticuloendothelial system.
Uniqueness
Technetium Tc-99m sestamibi is unique due to its high uptake in myocardial tissue and its ability to provide high-quality images of myocardial perfusion. Compared to thallium-201 chloride, technetium Tc-99m sestamibi has a shorter half-life and provides better image resolution. Technetium Tc-99m tetrofosmin is similar but has different pharmacokinetics and biodistribution properties .
Properties
IUPAC Name |
2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336851 | |
Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-56-4 | |
Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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